6-Mercaptopurine (6-MP) is a well-established chemotherapeutic agent, primarily used in the treatment of acute lymphoblastic leukemia (ALL) in children. It belongs to the class of drugs known as purine antimetabolites, which mimic the structure of natural purines and interfere with DNA and RNA synthesis. This interference is crucial in the inhibition of cancer cell proliferation. The clinical utility of 6-MP has been extensively studied since its initial evaluation in the 1950s, and it continues to be a cornerstone in the treatment of leukemia and as an immunosuppressive agent3.
The cytotoxicity of 6-MP is attributed to its ability to act as a purine antagonist. It is metabolized into various compounds within the body, one of which is methylthio-IMP (Me-tIMP). Me-tIMP is a potent inhibitor of de novo purine synthesis, which is essential for the production of DNA and RNA. The conversion of 6-MP into active metabolites involves several enzymes, including thiopurine methyltransferase, which is S-adenosylmethionine (S-Ado-Met) dependent. S-Ado-Met is a universal methyl donor involved in the methylation of macromolecules such as DNA and RNA. The depletion of S-Ado-Met by 6-MP and its metabolites can lead to an altered methylation state of these macromolecules, affecting their functionality and resulting in cytotoxicity1.
In the field of oncology, 6-MP's primary application is in the treatment of ALL. It has been a part of standard treatment protocols for decades due to its effectiveness in inducing remission in leukemic cells. The drug is extensively metabolized before exerting its cytotoxic action, and one of its major metabolites, 6-methylmercapto-8-hydroxypurine, has been detected in plasma during high-dose infusions. This metabolite indicates an alternative catabolic pathway for 6-MP, which may contribute to its overall therapeutic effect2.
Beyond oncology, 6-MP and its closely related compound azathioprine have been used as immunosuppressive agents. The discovery of their immunosuppressive properties has led to their use in preventing organ transplant rejection and treating autoimmune diseases. The drugs work by inhibiting the synthesis of proteins, DNA, and RNA, which are necessary for the proliferation of immune cells, thereby dampening the immune response3.
At the cellular level, studies have shown that the cyclic nucleotide forms of 6-MP and its derivatives are cytotoxic to rat hepatoma cells. The cytotoxicity is believed to result from the conversion of these cyclic nucleotides to their 5'-nucleotide forms. Comparisons between the thio and methylthio derivatives of 6-MP suggest that they may act through different mechanisms, highlighting the complexity of 6-MP's action at the molecular level4.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: